1-[(4-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a methoxyphenyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 4-methoxybenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders, inflammation, and pain.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]pyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as:
1-(4-Methoxyphenyl)pyrrolidine: Lacks the carboxamide group, which may result in different biological activities.
Pyrrolidine-2-carboxamide: Lacks the methoxyphenyl group, which may affect its pharmacological properties.
N-Methylpyrrolidine: A simpler derivative with different chemical and biological properties.
The presence of both the methoxyphenyl and carboxamide groups in this compound makes it unique and potentially more versatile in its applications compared to its simpler counterparts.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-6-4-10(5-7-11)9-15-8-2-3-12(15)13(14)16/h4-7,12H,2-3,8-9H2,1H3,(H2,14,16) |
InChI Key |
CRTYLDRABKGZEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.